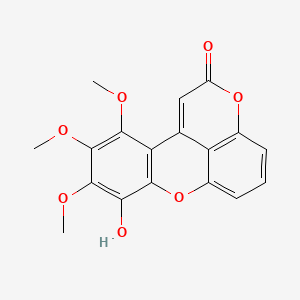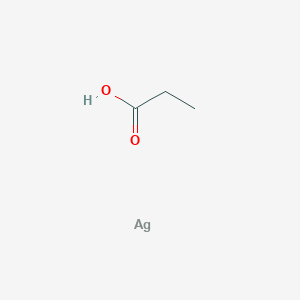
Silver(1+) propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver(1+) propionate can be synthesized through a metathesis reaction. One common method involves reacting silver nitrate (AgNO3) with sodium propionate (C3H5NaO2) in an aqueous solution. The reaction proceeds as follows:
AgNO3+C3H5NaO2→C3H5AgO2+NaNO3
The silver propionate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: Industrial production of this compound typically involves similar metathesis reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reactants and controlled reaction environments are crucial to prevent contamination and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silver(1+) propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide (Ag2O) and propionic acid.
Reduction: It can be reduced to metallic silver (Ag) under certain conditions.
Substitution: The propionate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligands such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products:
Oxidation: Silver oxide (Ag2O) and propionic acid.
Reduction: Metallic silver (Ag).
Substitution: Silver halides (AgCl, AgBr) and corresponding propionic acid derivatives.
Applications De Recherche Scientifique
Silver(1+) propionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and nanomaterials.
Biology: Silver compounds, including this compound, are studied for their antimicrobial properties.
Medicine: Research is ongoing into the use of silver compounds in wound dressings and antimicrobial coatings.
Industry: It is used in the production of conductive inks and pastes for electronic applications.
Mécanisme D'action
The mechanism of action of silver(1+) propionate primarily involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to cell damage and death. The silver ions can also bind to DNA and proteins, disrupting essential cellular processes. This antimicrobial action makes this compound valuable in medical and industrial applications.
Comparaison Avec Des Composés Similaires
- Silver acetate (C2H3AgO2)
- Silver butyrate (C4H7AgO2)
- Silver benzoate (C7H5AgO2)
Comparison: Silver(1+) propionate is unique due to its specific chain length and properties. Compared to silver acetate, it has a longer carbon chain, which can influence its solubility and reactivity. Silver butyrate and silver benzoate have even longer chains, which further alter their physical and chemical properties. The choice of compound depends on the specific application and desired properties.
Propriétés
Numéro CAS |
5489-14-5 |
|---|---|
Formule moléculaire |
C3H6AgO2 |
Poids moléculaire |
181.95 g/mol |
Nom IUPAC |
propanoic acid;silver |
InChI |
InChI=1S/C3H6O2.Ag/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
Clé InChI |
PVRLVPAHFKKRNI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


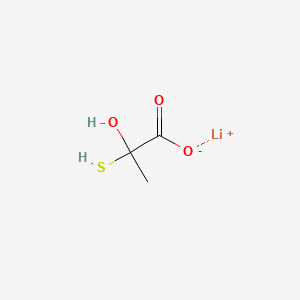


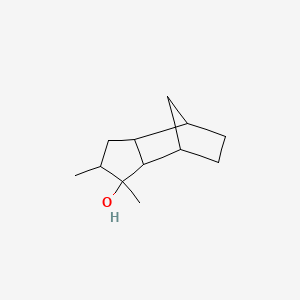
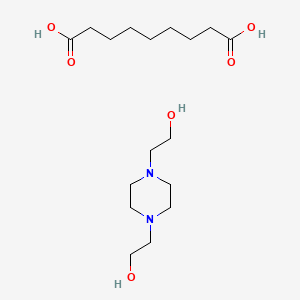
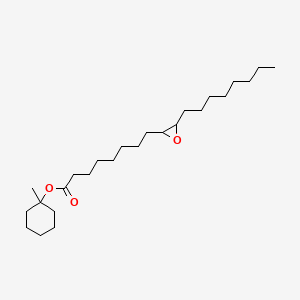

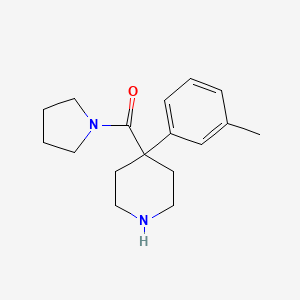
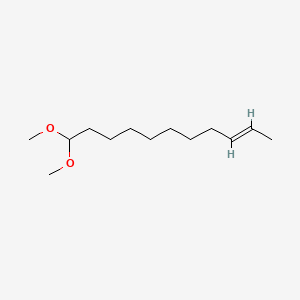
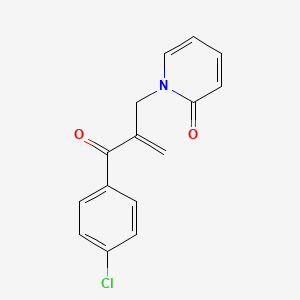
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
